molecular formula C17H39NO3S2Si B12557494 N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine CAS No. 142348-30-9

N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine

Cat. No.: B12557494
CAS No.: 142348-30-9
M. Wt: 397.7 g/mol
InChI Key: WUAOFUFGHXAHEY-UHFFFAOYSA-N
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Description

N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine: is an organosilicon compound known for its unique properties and applications. This compound is characterized by the presence of both ethylsulfanyl and triethoxysilyl groups, making it versatile in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine typically involves a series of organic synthesis steps. One common method includes the reaction of 3-(triethoxysilyl)propylamine with ethylsulfanyl ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triethoxysilyl group, converting it to a silanol group.

    Substitution: The ethylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Silanol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a reagent and catalyst in organic synthesis, facilitating reactions such as amination, condensation, and polymerization.

Biology: In biological research, it can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality.

Industry: Widely used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine involves its ability to interact with various molecular targets through its functional groups. The ethylsulfanyl groups can form strong interactions with metal ions, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. These interactions enable the compound to act as a versatile reagent and catalyst in various chemical processes.

Comparison with Similar Compounds

    3-(Triethoxysilyl)propylamine: Similar in structure but lacks the ethylsulfanyl groups.

    Bis[3-(triethoxysilyl)propyl]amine: Contains two triethoxysilyl groups but no ethylsulfanyl groups.

Uniqueness: N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine is unique due to the presence of both ethylsulfanyl and triethoxysilyl groups, which provide it with distinct reactivity and versatility in various applications.

Properties

CAS No.

142348-30-9

Molecular Formula

C17H39NO3S2Si

Molecular Weight

397.7 g/mol

IUPAC Name

N,N-bis(2-ethylsulfanylethyl)-3-triethoxysilylpropan-1-amine

InChI

InChI=1S/C17H39NO3S2Si/c1-6-19-24(20-7-2,21-8-3)17-11-12-18(13-15-22-9-4)14-16-23-10-5/h6-17H2,1-5H3

InChI Key

WUAOFUFGHXAHEY-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN(CCSCC)CCSCC)(OCC)OCC

Origin of Product

United States

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